molecular formula C16H22N2S B5524866 N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine

N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine

Cat. No. B5524866
M. Wt: 274.4 g/mol
InChI Key: JVEVXLFKSUHZHM-UHFFFAOYSA-N
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Description

The compound N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine is of interest due to its structural complexity and potential for various chemical applications. This compound contains a thienyl (thiophene-based) group, an ethanediamine backbone, and benzyl and dimethyl substituents, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including acylation, reduction, and condensation reactions. For example, the synthesis of N,N-dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine, an analog, is achieved through a sequence of acylation and reduction steps starting from 2-aminoimidazole, introducing the benzyl and dimethylaminoethyl side chains sequentially (Compernolle & Castagnoli, 1982).

Molecular Structure Analysis

The structure of N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine can be inferred to have interesting steric and electronic characteristics due to its bulky side chains and the electron-rich thienyl group. Analogous compounds, such as platinum(II) complexes with N-arylmethyl-1,2-ethanediamine ligands, exhibit unique intramolecular interactions and stacking behaviors, highlighting the impact of molecular structure on the compound's properties (Goto et al., 2000).

Chemical Reactions and Properties

Compounds containing the ethanediamine backbone and substituted benzyl groups participate in a variety of chemical reactions, influenced by their functional groups and electronic environment. For instance, the reactivity of related compounds with oxidants like hydrogen peroxide or peroxodisulfate can lead to the formation of oxidized products with imine groups, demonstrating the potential for oxidative transformations (Goto et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, such as solubility, melting point, and boiling point, would be significantly influenced by the nature of its functional groups and molecular geometry. While specific data for this compound was not found, analogous compounds show diverse solubility patterns and phase behaviors, indicative of the complex interplay between molecular structure and physical properties.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox behavior, can be inferred from related research. For instance, the presence of the thienyl group could impart enhanced electron-donating capabilities, influencing the compound's reactivity towards electrophiles and its participation in coordination chemistry (Goto et al., 2000).

Scientific Research Applications

Synthesis and Metabolic Studies

Research has explored the synthesis and preliminary metabolic studies of compounds analogous to N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, highlighting their importance in understanding the metabolic pathways of carcinogenic substances and designing analogs with potential therapeutic applications (Compernolle & Castagnoli, 1982).

Catalytic Applications

Studies have shown the efficacy of related compounds in catalyzing chemical reactions, such as the amination of arylhalides with guanidines or amidines, demonstrating their utility in facilitating complex organic synthesis processes (Deng, McAllister, & Mani, 2009).

Reaction Mechanisms

Research into the reaction mechanisms of compounds related to N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, such as their interaction with n-butyllithium, provides valuable insights into their structural elucidation and potential applications in organic synthesis (Bauer, Feigel, Mueller, & Schleyer, 1988).

Cyclocondensation Reactions

The compound's analogs have been employed in cyclocondensation reactions with N-oxides containing electrophilic groups, illustrating their versatility in synthesizing heterocyclic compounds, which are crucial intermediates in pharmaceutical chemistry (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).

properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-17(2)9-10-18(13-16-8-11-19-14-16)12-15-6-4-3-5-7-15/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEVXLFKSUHZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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